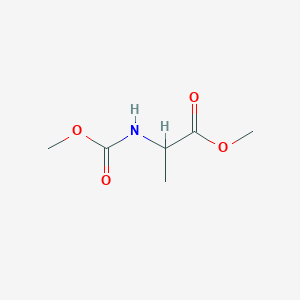
l-Alanine, N-methoxycarbonyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Alanine, N-methoxycarbonyl-, methyl ester: is a derivative of the amino acid l-alanine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of l-alanine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and results in the formation of l-alanine methyl ester.
Protection and Deprotection: Another method involves protecting the amino group of l-alanine with a methoxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) and then esterifying the carboxyl group with methanol.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using methanol and l-alanine under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: l-Alanine, N-methoxycarbonyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of peptides and other complex organic molecules.
- Acts as a building block in the preparation of various derivatives for research purposes .
Biology:
- Studied for its role in metabolic pathways and enzyme interactions.
- Used in the development of enzyme inhibitors and other biologically active compounds .
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
- Used in the formulation of certain pharmaceuticals .
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the manufacture of fine chemicals and reagents for laboratory use .
Wirkmechanismus
The mechanism by which l-Alanine, N-methoxycarbonyl-, methyl ester exerts its effects involves its interaction with various molecular targets. The methoxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The ester group can be hydrolyzed under acidic or basic conditions, releasing the free amino acid .
Vergleich Mit ähnlichen Verbindungen
l-Alanine methyl ester: Similar structure but lacks the methoxycarbonyl group.
N-Boc-l-alanine: Contains a tert-butoxycarbonyl protecting group instead of methoxycarbonyl.
N-Fmoc-l-alanine: Contains a fluorenylmethoxycarbonyl protecting group.
Uniqueness:
- The presence of both methoxycarbonyl and methyl ester groups makes l-Alanine, N-methoxycarbonyl-, methyl ester unique in its reactivity and applications.
- It offers a balance between stability and reactivity, making it suitable for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
70288-74-3 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
methyl (2S)-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)10-2)7-6(9)11-3/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
InChI-Schlüssel |
RARVELAUERPFPU-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)OC |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














